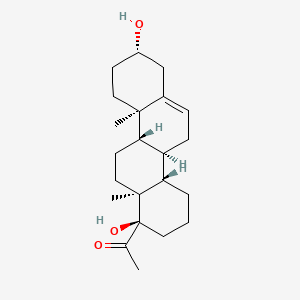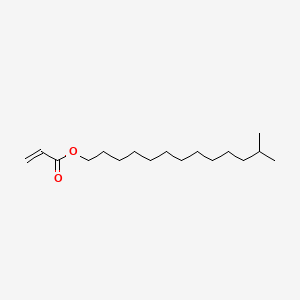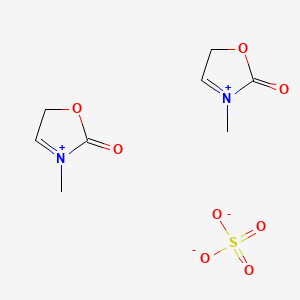
3-methyl-5H-1,3-oxazol-3-ium-2-one;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5H-1,3-oxazol-3-ium-2-one;sulfate is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5H-1,3-oxazol-3-ium-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-2-aminopropanoic acid with phosgene, followed by cyclization to form the oxazole ring. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5H-1,3-oxazol-3-ium-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can undergo substitution reactions where different substituents replace the hydrogen atoms on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
3-Methyl-5H-1,3-oxazol-3-ium-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-5H-1,3-oxazol-3-ium-2-one involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,3-oxazol-3-ium: Similar in structure but lacks the sulfate group.
2-Methyl-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one: Another oxazole derivative with different substituents.
Uniqueness
3-Methyl-5H-1,3-oxazol-3-ium-2-one is unique due to its specific substitution pattern and the presence of the sulfate group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications where these properties are advantageous.
Properties
CAS No. |
85038-03-5 |
|---|---|
Molecular Formula |
C8H12N2O8S |
Molecular Weight |
296.26 g/mol |
IUPAC Name |
3-methyl-5H-1,3-oxazol-3-ium-2-one;sulfate |
InChI |
InChI=1S/2C4H6NO2.H2O4S/c2*1-5-2-3-7-4(5)6;1-5(2,3)4/h2*2H,3H2,1H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
LLXKKFWWTXLSRX-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1=CCOC1=O.C[N+]1=CCOC1=O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


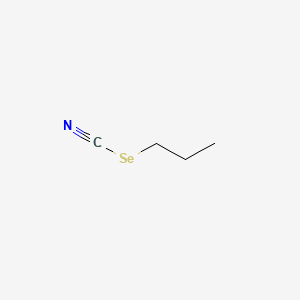

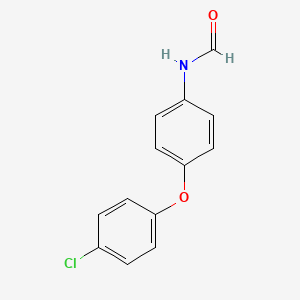
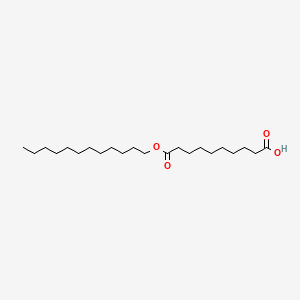
![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
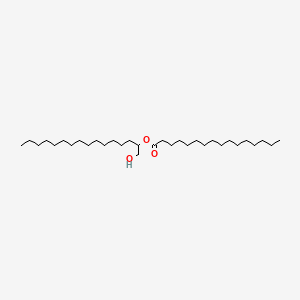
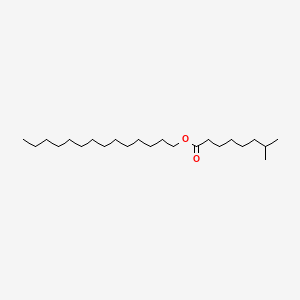


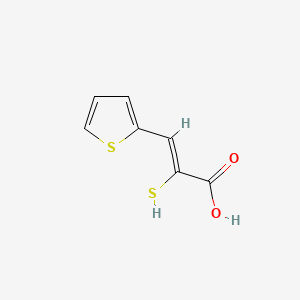
![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)
